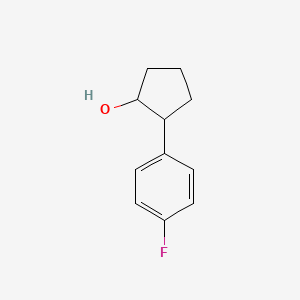
2-(4-Fluorophenyl)cyclopentan-1-ol
描述
2-(4-Fluorophenyl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H13FO and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Fluorophenyl)cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopentanol core with a para-fluorophenyl substituent. The presence of fluorine is known to influence the compound's biological properties, enhancing lipophilicity and potentially altering pharmacodynamics.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly:
- Antimalarial Effects : Similar compounds have shown efficacy against malaria, suggesting potential for this compound in targeting Plasmodium species .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses, possibly through interactions with key signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimalarial | Inhibits growth of Plasmodium species | |
| Anti-inflammatory | Modulates cytokine production | |
| Cytotoxicity | Affects cell viability in microglial cells |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, influencing cellular processes such as apoptosis and inflammation .
- Pharmacokinetics : The molecular weight and structural properties allow for effective distribution in biological systems. Studies suggest that the compound can cross the blood-brain barrier, enhancing its potential therapeutic applications in neurological conditions .
Case Studies
- Antimalarial Activity : A study investigating structurally similar compounds found that substitutions on the phenyl ring significantly impacted antimalarial efficacy. The introduction of fluorine was noted to enhance activity against malaria parasites .
- Neuroprotective Effects : In vitro studies using mouse microglial N9 cells demonstrated that this compound reduced pro-inflammatory cytokine production when exposed to lipopolysaccharide (LPS), indicating potential neuroprotective properties .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Table 2: Comparison of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopentan-1-ol | Cyclopentanol derivative | Different substitution pattern |
| 2-(3-Fluorophenyl)cyclopentan-1-ol | Cyclopentanol derivative | Variation in fluorine position affects reactivity |
| 3-(4-Fluorophenyl)-2-methylcyclopentanol | Methylated cyclopentanol | Methyl group introduces steric hindrance |
属性
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQYAFIFDWGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















